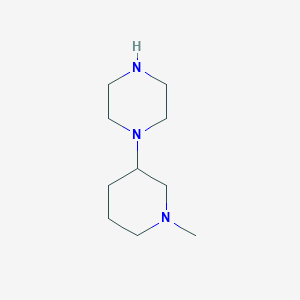

1-(1-Methylpiperidin-3-YL)piperazine

Übersicht

Beschreibung

1-(1-Methylpiperidin-3-YL)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

Synthesis Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .Molecular Structure Analysis

The molecular formula of 1-(1-Methylpiperidin-3-YL)piperazine is C10H21N3 . The molecular weight is 183.29 .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

1-(1-Methylpiperidin-3-YL)piperazine is a liquid with a refractive index of n20/D 1.508 .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

An enantioselective process was developed for preparing a CGRP receptor inhibitor, showcasing a stereoselective and economical synthesis on a multikilogram scale. This study demonstrates the importance of chiral centers in drug development and the advantages of specific synthesis routes, including biocatalytic processes (Cann et al., 2012).

Binding Characteristics

Investigation into the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) revealed insights into the pharmacokinetic mechanisms of drugs. This study utilized fluorescence spectroscopy and molecular modeling to explore the hydrophobic interactions and hydrogen bonding that stabilize the interaction, which is critical for understanding drug efficacy and distribution (Karthikeyan et al., 2015).

Modification for Pharmacokinetic Enhancement

Modifications to reduce the lipophilicity of σ receptor ligand PB28 were explored to enhance its potential as a therapeutic and/or diagnostic agent in oncology. This study underscores the significance of modifying chemical structures to improve drug properties, such as reducing lipophilicity to increase bioavailability (Abate et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-methylpiperidin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGWJGMJKRYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591088 | |

| Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylpiperidin-3-YL)piperazine | |

CAS RN |

344436-00-6 | |

| Record name | 1-(1-Methylpiperidin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

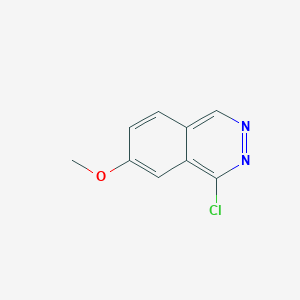

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

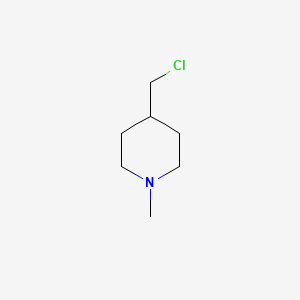

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1628395.png)

![3-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628400.png)